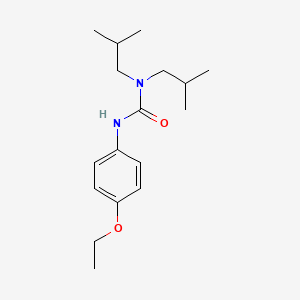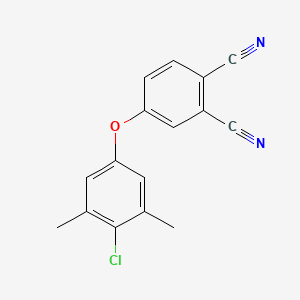
N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including N-1H-benzimidazol-2-yl-2-(1H-tetrazol-1-yl)benzamide, often involves the formation of metal chelates under deprotonization with various metal ions. For instance, similar compounds have been synthesized through reactions involving CuII, NiII, PdII, and ZnII, leading to the formation of 2:1 metal chelates (Angulo-Cornejo et al., 2000). Such methodologies could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the localization of a hydrogen atom at the nitrogen atom of the benzamide group, confirmed through molecular structure determinations such as X-ray diffraction. This structural aspect is crucial for understanding the reactivity and interaction capabilities of these compounds (Angulo-Cornejo et al., 2000).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For example, they can form cationic complexes with silver(I) and are characterized using techniques like XPS, NMR, and FAB mass spectroscopy, which provide insights into their chemical behavior and properties (Angulo-Cornejo et al., 2000).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the carboxamide moieties in similar compounds engage in hydrogen bonding, affecting their solubility and crystalline form, which could also apply to this compound (Aakeröy et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound, like reactivity, stability, and potential for forming complexes or undergoing specific reactions, can be inferred from studies on similar benzimidazole derivatives. These compounds exhibit a range of reactivities based on the functional groups attached and the overall molecular architecture, which dictates their interaction with other molecules and ions (Angulo-Cornejo et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(1H-tetrazol-1-yl)benzamide, also known as EiM08-00060, is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in the regulation of carbohydrate metabolism .
Mode of Action
EiM08-00060 acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, EiM08-00060 enhances the catalytic action of glucokinase .
Biochemical Pathways
The activation of glucokinase by EiM08-00060 promotes the conversion of glucose to glucose-6-phosphate . This is the first step in the glycolysis pathway, leading to the production of ATP, the primary energy currency of the cell . By enhancing this process, EiM08-00060 helps regulate glucose metabolism and maintain blood glucose homeostasis .
Result of Action
The activation of glucokinase by EiM08-00060 leads to an increase in the rate of glucose metabolism . This can help lower blood glucose levels, making EiM08-00060 a potential therapeutic agent for the treatment of type-2 diabetes .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-14(19-15-17-11-6-2-3-7-12(11)18-15)10-5-1-4-8-13(10)22-9-16-20-21-22/h1-9H,(H2,17,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUAOGKZEAFHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)

![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)


![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
